Enhanced acidity of 2-methoxy-2,2-diphenylacetic acid relative to diphenylacetic acid and benzilic acid
2-Methoxy-2,2-diphenylacetic acid exhibits a predicted pKa of 2.99±0.10, which is 0.95 log units lower (more acidic) than the experimentally determined pKa of 2,2-diphenylacetic acid (3.94 at 25 °C) and 0.046 log units lower than the experimental pKa of benzilic acid (3.036 at 25 °C) . The enhanced acidity arises from the electron-withdrawing inductive effect of the α-methoxy substituent, which stabilizes the conjugate base more effectively than the α-hydrogen or α-hydroxyl groups. This differential ionization has direct implications for salt formation, aqueous solubility as a function of pH, and chromatographic retention behavior.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.99±0.10 (Predicted) |
| Comparator Or Baseline | 2,2-Diphenylacetic acid: pKa = 3.94 (experimental); Benzilic acid: pKa = 3.036 (experimental) |
| Quantified Difference | ΔpKa = -0.95 vs. diphenylacetic acid; ΔpKa = -0.046 vs. benzilic acid |
| Conditions | Target pKa predicted via software; comparator values experimentally measured at 25 °C in aqueous solution |
Why This Matters
The ~1-unit pKa difference relative to diphenylacetic acid means that at pH 4.0, 2-methoxy-2,2-diphenylacetic acid is approximately 90% ionized versus ~50% for the analog, directly impacting solubility and partitioning in pharmaceutical formulations.
